molecular formula C10H14FN B1366012 N-(4-fluorobenzyl)propan-1-amine CAS No. 741698-80-6

N-(4-fluorobenzyl)propan-1-amine

Cat. No. B1366012
CAS RN: 741698-80-6
M. Wt: 167.22 g/mol
InChI Key: QXJDUPVWQCCQKO-UHFFFAOYSA-N
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Description

“N-(4-Fluorobenzyl)propan-1-amine” is a chemical compound that is an important building block for the synthesis of 18 F-labeled compounds . It has the CAS Number: 741698-80-6 and the Molecular Formula: C10H14FN .


Synthesis Analysis

The synthesis of “N-(4-Fluorobenzyl)propan-1-amine” involves a stirred solution of propan-1-amine in THF (Tetrahydrofuran) and MeOH (Methanol). 4-Fluorobenzaldehyde is added to this solution followed by 4 A molecular sieves. The mixture is stirred at ambient temperature for an overnight period .


Molecular Structure Analysis

The molecular formula of “N-(4-Fluorobenzyl)propan-1-amine” is C10H14FN . The molecular weight of the compound is 167.2233 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Fluorobenzyl)propan-1-amine” include a density of 0.993g/cm^3, a boiling point of 217.9°C at 760 mmHg, and a refractive index of 1.49 .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds related to N-(4-fluorobenzyl)propan-1-amine have been studied in various contexts. For example, the synthesis of fluoroheterocyclic ketene aminals involved fluorobenzyl ketene dithioacetals reacting with nitric acid and concentrated sulfuric acid, showcasing the reactivity of similar compounds (Li & Smith, 2001). Additionally, the hexadentate N3O3 amine phenols synthesized through KBH4 reduction of Schiff bases derived from triaminopropane and salicylaldehydes, including fluorobenzyl analogues, demonstrate the versatility of these compounds in synthesis (Liu, Wong, Rettig, & Orvig, 1993).

Applications in Imaging and Radiotracers

N-(4-fluorobenzyl)propan-1-amine and its derivatives have applications in imaging and as radiotracers. For example, [18F]4-fluorobenzyl iodide ([18F]FBI) was prepared and used in alkylation studies with nitrogen and sulfur nucleophiles for developing dopamine D1 and D2 receptor-based radiotracers (Mach et al., 1993). This highlights the role of fluorobenzyl compounds in the development of diagnostic tools.

Kinetic Studies in Organic Synthesis

Kinetic studies involving compounds similar to N-(4-fluorobenzyl)propan-1-amine are significant for understanding their behavior in organic synthesis. For instance, the kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a compound that undergoes both debenzylation and defluorination, was studied to understand the factors influencing reaction pathways (Hwang, Martinelli, Gounder, & Varma, 2016).

Pharmaceutical Development

N-(4-fluorobenzyl)propan-1-amine derivatives have been investigated for their potential in pharmaceutical development. For instance, the synthesis of 2,4-diaminoquinazoline compounds, including N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, was explored for its effectiveness as an inhibitor of Mycobacterium tuberculosis growth, demonstrating the potential of fluorobenzyl amines in tuberculosis drug discovery (Odingo et al., 2014).

Coordination Polymers and Gas Sorption

Studies have also explored the use of fluorobenzyl compounds in the construction of coordination polymers. For example, coordination polymers were constructed using azamacrocyclic Ni(II) complexes and tri(4-carboxy-benzyl)amine, where variations in fluorine atom positions in azamacrocyclic ligands influenced the structures and gas sorption properties of these polymers (Jiang et al., 2012). This research highlights the role of fluorobenzyl derivatives in materials science, particularly in applications involving gas storage and separation.

Bioanalytical Applications

N-(4-fluorobenzyl)propan-1-amine derivatives have been utilized in bioanalytical applications as well. A study on the trapping of 4-fluorobenzyl chloride in human plasma using chemical derivatization followed by high-performance liquid chromatography/tandem mass spectrometry illustrates the application of fluorobenzyl compounds in bioanalytical chemistry (Yang et al., 2005).

Safety and Hazards

The safety data sheet for “N-(4-Fluorobenzyl)propan-1-amine” suggests that it should be handled with care. In case of exposure, it is recommended to consult a physician and show the safety data sheet to the doctor in attendance .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDUPVWQCCQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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